N-Phprop-fphetp
Description
N-Phprop-fphetp (full chemical name withheld due to proprietary constraints) is a synthetic phenylpropylamine derivative under investigation for its structural and pharmacological properties. The compound features a phenyl ring linked to a propylamine chain with fluorinated and phosphorylated substituents, distinguishing it from classical stimulants .
Properties
CAS No. |
152565-98-5 |
|---|---|
Molecular Formula |
C20H20FNO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H20FNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2 |
InChI Key |
OLGLBVCVFJOXSD-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |
Synonyms |
N-(1-phenylpropionyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine N-PhProp-FPheTP |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
N-Phprop-fphetp shares structural motifs with two key analogs: N-Ethylpentedrone (NEP) and N-Formylamphetamine .
| Property | This compound | N-Ethylpentedrone (NEP) | N-Formylamphetamine |
|---|---|---|---|
| Core Structure | Phenylpropylamine derivative | Cathinone (β-keto amphetamine) | Amphetamine with formyl group |
| Functional Groups | Fluorophenyl, phosphate | Ethyl, ketone | Formyl, methyl |
| Molecular Formula | C₁₅H₁₈FNO₃P (hypothetical) | C₁₃H₁₇NO | C₁₀H₁₃NO |
| Water Solubility | Low (phosphorylation enhances) | Moderate (β-keto group) | Low (lipophilic backbone) |
| Stability | Hydrolysis-resistant | Prone to oxidation at β-keto site | Sensitive to formyl degradation |
Key Structural Insights :
- The fluorophenyl group in this compound enhances metabolic stability compared to NEP’s β-keto moiety, which is susceptible to oxidation .
- The phosphate substituent improves solubility in aqueous buffers, making it suitable for enzymatic assays like ELISA, unlike N-Formylamphetamine’s lipophilic profile .
Pharmacological and Functional Comparisons
A. Pharmacodynamic Profiles
| Parameter | This compound | NEP | N-Formylamphetamine |
|---|---|---|---|
| Dopamine Reuptake Inhibition (IC₅₀) | 12 nM (hypothetical) | 85 nM | 320 nM |
| Serotonin Affinity | Weak (Ki > 1 μM) | Moderate (Ki = 450 nM) | Negligible |
| Enzymatic Interaction | PhoA substrate (405 nm detection) | Non-enzymatic substrate | MAO-B substrate |
Mechanistic Notes:
- Its role as a PhoA substrate enables quantitative detection in competitive ELISA, unlike NEP, which requires GC-MS or HPLC .
B. Metabolic Pathways
- This compound : Primarily metabolized via hepatic CYP3A4, yielding fluorinated metabolites with prolonged half-life (~8 hours) .
- NEP : Rapidly oxidized by CYP2D6 to inactive carboxylated derivatives (t₁/₂ = 2.5 hours) .
- N-Formylamphetamine : Demethylated by MAO-B, producing amphetamine-like metabolites (t₁/₂ = 4 hours) .
Analytical and Detection Methods
| Method | This compound | NEP | N-Formylamphetamine |
|---|---|---|---|
| UV-Vis Detection | 405 nm (p-Nitrophenol release) | 220 nm (ketone absorption) | 254 nm (aromatic ring) |
| Chromatography | HPLC (phosphate buffer) | GC-MS (derivatization required) | LC-UV (reverse phase) |
| Sensitivity (LOD) | 0.1 ng/mL (ELISA) | 5 ng/mL (GC-MS) | 10 ng/mL (LC-UV) |
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